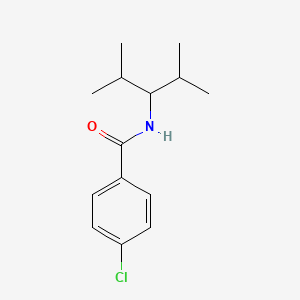
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds, which are known to have various biological activities.
Wirkmechanismus
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline generates ROS by accepting electrons from cellular electron donors, such as NADH and NADPH. The electrons are then transferred to molecular oxygen, resulting in the formation of superoxide anion radicals. The superoxide anion radicals can further react with other molecules to form other ROS, such as hydrogen peroxide and hydroxyl radicals. The ROS generated by 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline can cause oxidative damage to cellular components, including proteins, lipids, and DNA.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has been shown to have various biochemical and physiological effects. It can activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can also induce apoptosis, which is a programmed cell death process. Additionally, 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can cause oxidative damage to DNA, leading to mutations and genomic instability.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized and purified. Another advantage is that it can generate ROS in a controlled and reproducible manner. However, one limitation is that 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can be cytotoxic and can cause oxidative damage to cells and tissues. Therefore, caution should be taken when using 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in scientific research. One direction is to study the role of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation in the regulation of cellular signaling pathways. Another direction is to investigate the potential therapeutic applications of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in diseases that involve oxidative stress and inflammation. Additionally, the development of new 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline analogs with improved properties and reduced toxicity could be a promising direction for future research.
In conclusion, 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been widely used in scientific research as a redox-active compound. It can generate ROS through the redox cycling process and has been used to study various biological processes. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has several advantages and limitations for lab experiments. There are several future directions for the use of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in scientific research, including the study of cellular signaling pathways and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 1,2,3,4-tetrahydroquinoline with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group with the amino group of the tetrahydroquinoline. The resulting product is 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively used in scientific research as a redox-active compound. It is known to generate reactive oxygen species (ROS) through the redox cycling process. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has been used to study various biological processes, including oxidative stress, apoptosis, and inflammation.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-10-13(15(20(22)23)11-17(16)25-2)18(21)19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFYTZVFYKWKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dihydro-2H-quinolin-1-yl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)



![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)